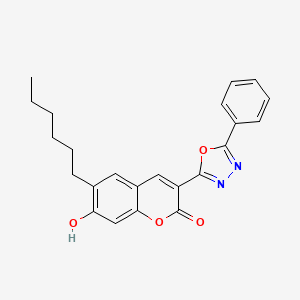

6-hexyl-7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-hexyl-7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-2-3-4-6-11-16-12-17-13-18(23(27)28-20(17)14-19(16)26)22-25-24-21(29-22)15-9-7-5-8-10-15/h5,7-10,12-14,26H,2-4,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXPMVSPXCLEJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Hexyl-7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (CAS No. 252551-71-6) is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 390.43 g/mol. The structure features a chromenone core with a hydroxyl group and an oxadiazole moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Chromenone Core : Condensation of salicylaldehyde with β-ketoesters.

- Hexyl Chain Introduction : Alkylation using hexyl halides.

- Oxadiazole Formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate high activity against Staphylococcus pneumoniae and moderate activity against other bacterial strains such as Pseudomonas aeruginosa and Bacillus cereus .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus pneumoniae | High |

| Pseudomonas aeruginosa | Moderate |

| Bacillus cereus | Moderate |

| Salmonella panama | Low |

Anticancer Properties

The compound's structure suggests potential anticancer activity due to its ability to interact with various biological macromolecules. Preliminary studies indicate that similar oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Interaction with enzymes crucial for cellular processes.

- Receptor Modulation : Binding to specific receptors altering signal transduction pathways.

Case Studies

- Antimicrobial Efficacy Study : A study on oxadiazole derivatives revealed that certain modifications enhanced antimicrobial activity significantly compared to their precursors. The study provided IC50 values indicating the concentration required to inhibit 50% of microbial growth .

- Anticancer Research : Another investigation focused on the cytotoxic effects of similar compounds against various cancer cell lines, demonstrating a promising lead for drug development targeting specific cancer types .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of coumarin compounds exhibit significant anticancer properties. The oxadiazole moiety in 6-hexyl-7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that such compounds can inhibit tumor growth in various cancer models, making them candidates for further development as anticancer agents .

2. Antioxidant Properties

The compound has been studied for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. The hydroxyl group in the structure contributes to its ability to scavenge free radicals effectively .

3. Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer’s disease, where enzyme inhibition can help manage symptoms by increasing acetylcholine levels in the brain .

Photochemistry Applications

1. Fluorescent Probes

The unique structure of this compound allows it to act as a fluorescent probe. Its fluorescence properties can be utilized in biological imaging and sensing applications. The oxadiazole group is known for its strong fluorescence, which can be harnessed for tracking cellular processes or detecting specific biomolecules .

Case Studies

Comparison with Similar Compounds

Table 1. Structural Comparison

Electronic and Functional Group Impact

The hexyl chain in the target compound enhances lipophilicity compared to shorter alkyl or aromatic substituents in analogs like 6c–6g .

Physical and Chemical Properties

Thermal Stability

- The target compound’s melting point is unspecified, but analogs in exhibit wide ranges (e.g., 158°C for 6e vs. 295°C for 6d), suggesting substituent-dependent stability .

- The hexyl chain in the target compound may lower melting points compared to rigid aromatic systems (e.g., 6d’s nitrobenzylidene group).

Solubility and Lipophilicity

The hexyl substituent likely increases lipophilicity (logP) relative to methyl or methoxy groups in analogs, impacting bioavailability or membrane permeability.

Availability and Commercial Status

Both the target compound and its methoxyphenyl analog are discontinued, limiting accessibility for further study . This contrasts with research-scale availability of compounds like 6c–6g .

Q & A

Q. Basic Characterization Techniques

- 1H/13C NMR : Confirm the presence of the hexyl chain (δ 0.8–1.5 ppm for CH₂/CH₃), oxadiazole protons (δ 8.2–8.5 ppm), and coumarin carbonyl (δ ~160 ppm in 13C NMR) .

- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1725 cm⁻¹ for coumarin, N–O stretch at ~1250 cm⁻¹ for oxadiazole) .

- Elemental Analysis : Verify C, H, N, and O percentages within ±0.3% of theoretical values .

How do structural modifications influence the biological activity of this compound?

Q. Advanced SAR Analysis

- Hexyl Chain : Enhances lipophilicity, improving membrane permeability. Analogues with shorter chains (e.g., butyl) show reduced antimicrobial activity due to decreased hydrophobicity .

- Oxadiazole Substituents : Electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring increase antibacterial potency against Gram-negative strains (MIC: 25 μg/ml for E. coli) by enhancing electrophilic interactions .

- Coumarin Core : 7-Hydroxy groups are critical for hydrogen bonding with microbial enzymes (e.g., DNA gyrase) .

How can structural ambiguities in NMR spectra be resolved?

Q. Advanced Spectral Interpretation

- Methylene Protons : Signals at δ 5.2–5.7 ppm confirm alkylation at the N1 position of the oxadiazole, while δ 4.8–5.0 ppm suggests O-alkylation artifacts .

- Coumarin Aromatic Protons : Splitting patterns (e.g., doublets at δ 6.8–7.5 ppm) distinguish substituent positions (C6 vs. C8) .

Resolution Tip : Use 2D NMR (COSY, HSQC) to assign overlapping peaks and verify connectivity .

What computational approaches guide the design of derivatives with enhanced bioactivity?

Q. Advanced Rational Design

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding to targets like HCV NS5B polymerase or Plasmodium falciparum riboswitches .

- QSAR Models : Hammett constants (σ) and logP values correlate substituent electronic effects with antimicrobial IC₅₀ values .

Case Study : In-silico screening identified 6-chloro derivatives as potent riboswitch inhibitors (binding energy: −9.2 kcal/mol) .

How should researchers address contradictions in biological activity data?

Q. Advanced Data Analysis

- Replication : Repeat assays under standardized conditions (e.g., Mueller-Hinton agar for antimicrobial tests) to rule out protocol variability .

- Alternative Assays : Validate inactive compounds (e.g., 5 and 7 in ) using broth microdilution or time-kill curves to detect bacteriostatic vs. bactericidal effects.

- Structural Confirmation : Re-analyze NMR/HRMS to exclude impurities or degradation products .

What strategies optimize bioactivity while minimizing toxicity?

Q. Advanced Optimization

- Pro-drug Design : Mask the 7-hydroxy group with acetyl or glycosyl moieties to reduce cytotoxicity while retaining target binding .

- Hybrid Scaffolds : Incorporate piperazine or triazine units (e.g., ) to enhance solubility and disrupt microbial biofilm formation.

- In Vivo Testing : Prioritize compounds with selectivity indices (SI) >10 in mammalian cell viability assays (e.g., HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.